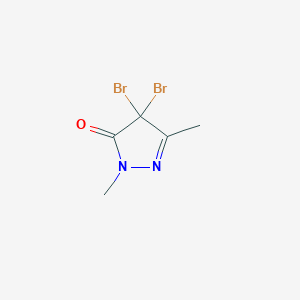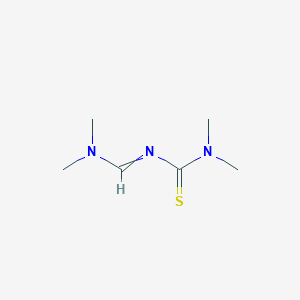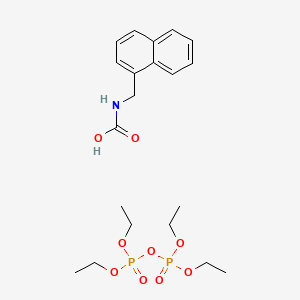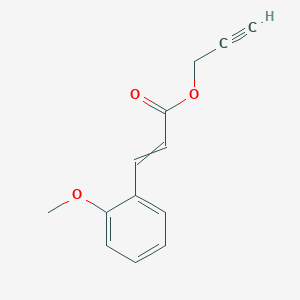
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol is a complex organic compound that features both nitroimidazole and aziridine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitroimidazole Moiety: Starting from imidazole, nitration can be achieved using nitric acid under controlled conditions.
Aziridine Ring Formation: Phenylaziridine can be synthesized from phenylamine through cyclization reactions.
Coupling Reactions: The nitroimidazole and phenylaziridine intermediates can be coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitroimidazole moiety is known for its ability to undergo bioreductive activation, which can lead to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal medication.
Aziridine derivatives: Compounds containing the aziridine ring, known for their reactivity and use in organic synthesis.
Uniqueness
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol is unique due to the combination of nitroimidazole and aziridine functionalities, which may confer distinct biological and chemical properties compared to other compounds.
Eigenschaften
CAS-Nummer |
112961-25-8 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
1-(2-nitroimidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C15H18N4O4/c20-13(9-17-7-6-16-15(17)19(22)23)14(21)10-18-8-12(18)11-4-2-1-3-5-11/h1-7,12-14,20-21H,8-10H2 |
InChI-Schlüssel |
IYQJYSWRKWMQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC(C(CN2C=CN=C2[N+](=O)[O-])O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)








![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

